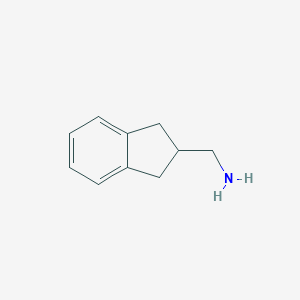

2,3-dihydro-1H-inden-2-ylmethanamine

概要

説明

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-inden-2-ylmethanamine and its derivatives generally exhibit excellent physiological and pharmacological activity . The reaction of indene in the presence of Friedel-Crafts acids gives a product mixture containing dimers, trimers, and higher oligomers .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-2-ylmethanamine is represented by the InChI code: 1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2 .Physical And Chemical Properties Analysis

The physical form of 2,3-dihydro-1H-inden-2-ylmethanamine is a liquid . It has a molecular weight of 147.22 g/mol.科学的研究の応用

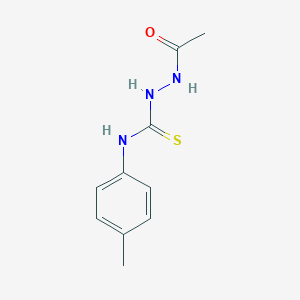

Antibacterial and Antifungal Properties

The derivatives of 2,3-dihydro-1H-inden-1-one, a closely related compound, have been synthesized and tested for their antimicrobial activities . These compounds have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, they have demonstrated antifungal properties against agents like Aspergillus niger and Candida albicans .

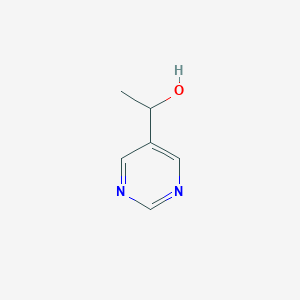

Synthesis of Bioactive Compounds

2,3-Dihydro-1H-inden-2-yl)methanamine and its derivatives are important intermediates in the synthesis of bioactive compounds. They are particularly noted for their role in creating dopamine receptor agonists and CCR2 antagonists, which are significant in the treatment of various neurological and inflammatory disorders .

Hallucinogenic Properties

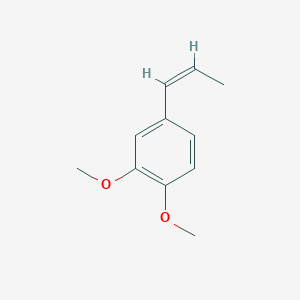

Some methoxylated derivatives of 2,3-dihydro-1H-inden-1-methanamine are found to be selective 5-HT2A receptor agonists. These compounds possess hallucinogenic properties, which can be valuable for research into psychiatric conditions and the development of therapeutic agents .

Cognitive and Memory Function Improvement

Novel 2,3-dihydro-1H-inden-1-ones have been designed and synthesized as dual PDE4/AChE inhibitors. These inhibitors are being studied for their potential to improve cognitive and memory functions, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Computational Chemistry Applications

The computational investigation of 2,3-dihydro-1H-inden derivatives provides insights into their molecular properties and interactions. This research is crucial for understanding the compound’s behavior in biological systems and for predicting its potential as a therapeutic agent .

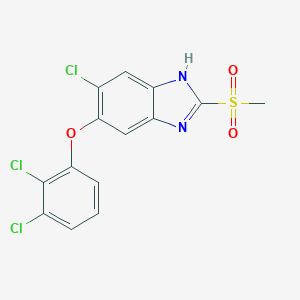

Pharmacological Profile

Compounds containing the 2,3-dihydro-1H-inden structure exhibit a wide range of pharmacological properties. They have been associated with activities such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease, highlighting their versatility in medicinal chemistry applications .

Medicinal Chemistry

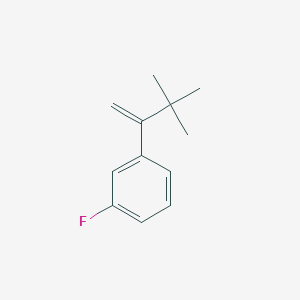

The presence of a halogen atom in drug molecules, such as those derived from 2,3-dihydro-1H-inden-1-one, can dramatically change their properties. Fluorinated compounds, in particular, have shown a broad range of medicinal properties, including anticancer, anaesthetic, antibacterial, antiviral, antimalarial, and antidepressant activities .

Green Chemistry

Efficient synthetic methods for 2,3-dihydro-1H-inden-1-methanamine derivatives have been developed that offer advantages such as mild conditions, less pollution, and simple manipulation. These methods align with the principles of green chemistry, emphasizing the importance of sustainability in chemical synthesis .

特性

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVOJUAZGKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

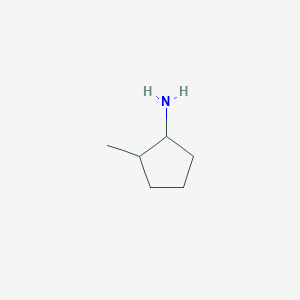

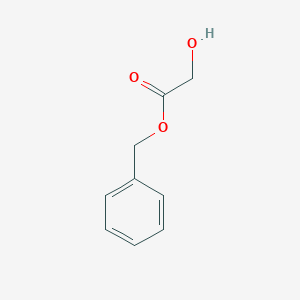

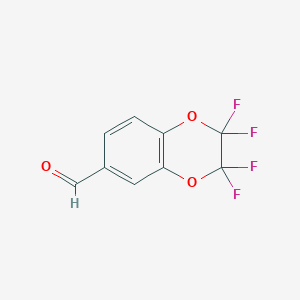

Synthesis routes and methods I

Procedure details

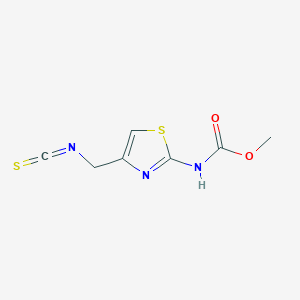

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)